2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one
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Overview
Description
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules. The presence of a chloro-fluorophenyl group and a sulfanyl linkage further enhances its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or similar reagents under acidic or basic conditions.
Introduction of the Chloro-Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a chloro-fluorobenzyl halide reacts with the quinazolinone intermediate.
Attachment of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors involved in key biological processes, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-one
- 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazolin-4-one
Uniqueness
The unique combination of the chloro-fluorophenyl group and the sulfanyl linkage in 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one distinguishes it from other similar compounds. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c16-11-5-3-6-12(17)10(11)8-21-15-18-13-7-2-1-4-9(13)14(20)19-15/h3,5-6H,1-2,4,7-8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRLOFYSCJVIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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